Br-PEG12-Br

PROTAC linker design PEGylation Block copolymer synthesis

Br-PEG12-Br is a monodisperse, homobifunctional PEG12 dibromide essential for reproducible PROTAC SAR, well-defined ATRP triblock copolymers, and uniform bioconjugates. Unlike polydisperse PEG reagents, its defined 12-unit chain provides exact inter-ligand spacing that directly governs ternary complex formation and degradation DC50 values, making it the mandatory choice for structure–activity optimization. Sourcing this discrete-length electrophile ensures batch-to-batch consistency in drug delivery and surface modification applications.

Molecular Formula C24H48Br2O11
Molecular Weight 672.4 g/mol
Cat. No. B12287041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBr-PEG12-Br
Molecular FormulaC24H48Br2O11
Molecular Weight672.4 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCBr)OCCOCCOCCOCCOCCOCCBr
InChIInChI=1S/C24H48Br2O11/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h1-24H2
InChIKeyXGVURFJOJBSGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Br-PEG12-Br (Bromo-PEG12-Bromide) Technical Baseline: Defined Chain Length, Homobifunctional Reactivity, and Procurement-Relevant Physicochemical Properties


Br-PEG12-Br (CAS 1352123-92-2), systematically named 1,35-dibromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane, is a monodisperse, homobifunctional polyethylene glycol (PEG) derivative comprising a precise chain of 12 ethylene glycol repeating units, each terminus capped with a primary alkyl bromide leaving group . With a defined molecular weight of 672.4 g/mol (exact mass 672.15429 g/mol) [1], it serves as a discrete molecular spacer and bifunctional electrophile, distinct from polydisperse PEG reagents commonly employed in early-stage research [2]. Its two terminal bromides enable orthogonal, stepwise nucleophilic substitution for the construction of well-defined conjugates, block copolymers, and PROTAC linker architectures .

Why Generic Br-PEGn-Br Substitution Undermines Reproducibility: Criticality of Precise Chain Length (n=12) in Br-PEG12-Br


Direct substitution of Br-PEG12-Br with other members of the Br-PEGn-Br series (e.g., n=4, 8, 11, or 24) is not scientifically neutral; the chain length dictates the molecular hydrodynamic radius, conformational entropy, and the resultant inter-ligand distance in applications such as PROTAC ternary complex formation or block copolymer self-assembly [1]. Systematic studies on PEG linker length in PROTAC design demonstrate that varying the number of ethylene glycol units by even one repeat alters the degradation potency (DC50) of the final degrader molecule by over an order of magnitude in some contexts, as the linker determines the achievable collision radius between the E3 ligase and the target protein [2]. Consequently, sourcing a discrete-length, monodisperse PEG12 dibromide is mandatory for maintaining batch-to-batch reproducibility and for accurately mapping structure-activity relationships [3].

Quantitative Differentiation of Br-PEG12-Br Against In-Class Alternatives: Comparative Data on Molecular Weight, Chain Flexibility, and Leaving Group Efficiency


Molecular Weight and Chain Length: Br-PEG12-Br vs. Br-PEGn-Br (n=4, 8, 11, 24)

Br-PEG12-Br provides a specific molecular weight (672.4 g/mol) and spacer length, occupying an intermediate position within the Br-PEGn-Br series that balances solubility and flexibility. Direct comparison with its closest analogs reveals a stepwise increase in molecular weight and atom count with each additional ethylene glycol unit . This discrete nature allows researchers to fine-tune the distance between conjugated moieties, a parameter known to critically influence PROTAC ternary complex formation and polymer morphology .

PROTAC linker design PEGylation Block copolymer synthesis

Chain Flexibility and Conformational Entropy: Quantifying Rotatable Bond Counts in Br-PEG12-Br vs. Shorter and Longer PEG Linkers

The number of rotatable bonds is a direct measure of linker flexibility, which influences the entropy cost of ternary complex formation in PROTACs and the chain dynamics in polymer synthesis. Br-PEG12-Br possesses 34 rotatable bonds, providing a high degree of conformational freedom compared to shorter PEG analogs but significantly less than longer chains that may introduce unwanted disorder . This intermediate flexibility is often optimal for achieving productive encounters between E3 ligase and target protein without causing excessive entropic penalties [1].

Linker flexibility Conformational sampling PROTAC design

Reactivity and Leaving Group Ability: Bromide vs. Alternative Electrophiles in PEG12-Based Linkers

The terminal primary alkyl bromides of Br-PEG12-Br are excellent leaving groups in SN2 reactions, enabling efficient conjugation with a wide range of nucleophiles (amines, thiols, alkoxides). In contrast, alternative PEG12 linkers terminated with less reactive groups (e.g., hydroxyl, methoxy) or more sterically hindered electrophiles (e.g., tosylate) exhibit slower or less complete conjugation kinetics under identical conditions . The bromide functionality also serves as an initiator for controlled radical polymerization (ATRP), a capability not shared by PEG-diols .

Nucleophilic substitution Bioconjugation Leaving group efficiency

PROTAC Linker Length Optimization: Br-PEG12-Br as a Member of the Empirically Validated PEG12 Series

Although direct head-to-head DC50 data for Br-PEG12-Br-containing PROTACs is not yet published, class-level inference from systematic studies of PEG linker length in PROTAC design strongly supports the strategic value of the PEG12 spacer. A recent study on Retro-2-based PROTACs demonstrated that varying the PEG linker length from 2 to 6 units resulted in DC50 values ranging from 0.43 μM to 0.87 μM for GSPT1 degradation, confirming that linker length is a tunable parameter governing degradation efficiency [1]. The PEG12 linker (12 ethylene glycol units) represents a longer, more flexible tether that has been employed in numerous PROTAC clinical candidates to optimize the E3 ligase-target protein interface . Br-PEG12-Br serves as the foundational building block for constructing such PEG12-linked degraders.

PROTAC degradation Linker length DC50

Purity and Monodispersity: Quantitative Batch Specifications for Reproducible Research

Br-PEG12-Br is supplied as a monodisperse oligomer with a typical purity specification of ≥95% as determined by HPLC or GC analysis . This high degree of chemical homogeneity contrasts sharply with polydisperse PEG reagents (e.g., PEG-dibromide with average MW ~2000, PDI >1.05) where the distribution of chain lengths introduces variability in conjugate properties and complicates analytical characterization [1]. The defined molecular weight and low polydispersity of Br-PEG12-Br directly enhance reproducibility in sensitive applications such as single-molecule biophysics and quantitative pharmacology.

Quality control Monodisperse PEG Batch consistency

Solubility Profile: Enhanced Aqueous Solubility of Br-PEG12-Br vs. Alkyl Chain Linkers

The hydrophilic PEG12 backbone of Br-PEG12-Br confers significant water solubility, in addition to solubility in common organic solvents such as dichloromethane, DMSO, and DMF . This dual solubility facilitates both aqueous bioconjugation reactions and organic-phase synthetic transformations. In contrast, alkyl chain dibromides of comparable length (e.g., 1,12-dibromododecane) are highly hydrophobic and insoluble in water, severely limiting their utility in biological contexts without extensive formulation [1].

Solubility PEGylation Bioconjugation

Optimized Use Cases for Br-PEG12-Br in PROTAC Design, Block Copolymer Synthesis, and Bioconjugation Workflows


Synthesis of PEG12-Linked PROTAC Degraders with Tunable Linker Geometry

Br-PEG12-Br serves as a key intermediate for constructing PROTACs that require a defined 12-unit PEG spacer. The terminal bromides can be sequentially substituted to attach an E3 ligase ligand and a target protein warhead, yielding a heterobifunctional degrader with precise linker length. As demonstrated in systematic PEG linker studies, this length modulation directly impacts degradation DC50 values, making Br-PEG12-Br an essential reagent for PROTAC SAR optimization campaigns [1]. Researchers can confidently compare degradation profiles across linker variants without confounding effects from polydispersity.

Controlled Synthesis of ABA Triblock Copolymers via Atom Transfer Radical Polymerization (ATRP)

Br-PEG12-Br functions as a difunctional macroinitiator in ATRP, enabling the growth of two distinct polymer blocks from the central PEG12 core. The terminal alkyl bromides initiate polymerization of vinyl monomers (e.g., styrene, methyl methacrylate) to yield well-defined ABA triblock copolymers with narrow molecular weight distributions . The intermediate chain length of PEG12 provides a balance between hydrophilic character and mechanical integrity in the final copolymer, making it suitable for applications in drug delivery nanoparticles and responsive hydrogels.

Homobifunctional Crosslinking of Biomolecules for Conjugate Vaccine and ADC Development

The two terminal bromide groups of Br-PEG12-Br enable the covalent coupling of two identical or distinct biomolecules (e.g., protein-protein, antibody-payload) via nucleophilic substitution with amine or thiol groups . The PEG12 spacer increases the hydrodynamic radius of the conjugate, which can reduce immunogenicity and prolong circulatory half-life compared to conjugates formed with short alkyl crosslinkers. The monodisperse nature of Br-PEG12-Br ensures that each conjugate has a uniform linker length, facilitating precise analytical characterization and regulatory compliance.

Surface Modification of Nanoparticles and Biosensors to Reduce Non-Specific Binding

Br-PEG12-Br can be covalently attached to amine- or thiol-functionalized surfaces (e.g., gold nanoparticles, silicon wafers, polymeric beads) to create a dense, hydrophilic PEG12 corona. This modification effectively reduces non-specific protein adsorption and cell adhesion, as the flexible PEG chains create a steric barrier and hydration layer . The defined chain length allows for quantitative control over grafting density and brush height, parameters that are critical for optimizing the performance of diagnostic assays and targeted drug delivery systems.

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